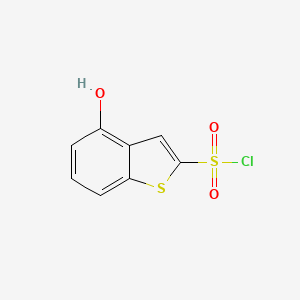![molecular formula C14H14BrN B13231841 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13231841.png)
2-[3-(4-Bromophenyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Bromophenyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C8H10BrN. It is also known as 3-Bromophenethylamine. This compound belongs to the class of aromatic amines and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of phenethylamine. One common method includes the following steps:
Nitration: The starting material, phenethylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the amine group is brominated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)phenyl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amines or hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce various amines.
Scientific Research Applications
2-[3-(4-Bromophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes. This modulation can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethylamine: Similar in structure but with the bromine atom attached to a different position on the phenyl ring.
2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of a bromine atom.
3,4-Dimethoxyphenethylamine: Features methoxy groups instead of a bromine atom.
Uniqueness
2-[3-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10H,8-9,16H2 |
InChI Key |
YWHNBWDYODPQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13231762.png)








![tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13231802.png)
![4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile](/img/structure/B13231809.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol](/img/structure/B13231819.png)
![[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13231827.png)

